molecular formula C11H17NO B181288 (4-(sec-Butoxy)phenyl)methanamine CAS No. 37806-45-4

(4-(sec-Butoxy)phenyl)methanamine

Cat. No. B181288
CAS RN: 37806-45-4
M. Wt: 179.26 g/mol
InChI Key: VXHRYPZJJPDUDF-UHFFFAOYSA-N
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Description

“(4-(sec-Butoxy)phenyl)methanamine” is a chemical compound with the CAS Number: 37806-46-5. It has a molecular weight of 215.72 and its molecular formula is C11H18ClNO . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “(4-(sec-Butoxy)phenyl)methanamine” involves a two-stage process. In the first stage, C11H15NO2 reacts with lithium aluminium tetrahydride in tetrahydrofuran at 20℃ for 4 hours under reflux. In the second stage, the product from the first stage reacts with hydrogen chloride in 1,4-dioxane and ethyl acetate .


Molecular Structure Analysis

The molecular structure of “(4-(sec-Butoxy)phenyl)methanamine” is represented by the formula C11H18ClNO . The structure consists of a phenyl group (benzene ring) attached to a methanamine group via a sec-butoxy group .


Physical And Chemical Properties Analysis

“(4-(sec-Butoxy)phenyl)methanamine” is a solid at room temperature . It has a molecular weight of 215.72 and its molecular formula is C11H18ClNO . The compound is stored in an inert atmosphere at room temperature .

Safety And Hazards

“(4-(sec-Butoxy)phenyl)methanamine” is classified under the GHS07 hazard class. The associated hazard statements are H317 (May cause an allergic skin reaction) and H320 (Causes eye irritation). The recommended precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-butan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHRYPZJJPDUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647297
Record name 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(sec-Butoxy)phenyl)methanamine

CAS RN

37806-45-4
Record name 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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